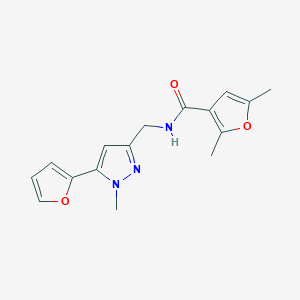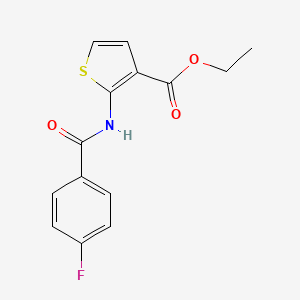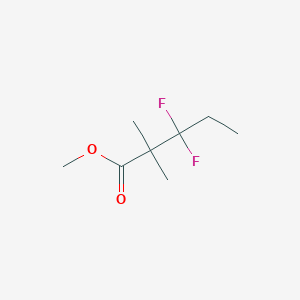![molecular formula C15H15ClN2O B2970198 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide CAS No. 2411297-49-7](/img/structure/B2970198.png)
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been shown to have numerous biochemical and physiological effects. In
Applications De Recherche Scientifique
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins involved in cancer cell proliferation or inflammation. It may also interact with specific receptors in the brain to produce its neurological effects.
Biochemical and Physiological Effects
Studies have shown that this compound has numerous biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide. One direction is to further investigate its potential as a cancer treatment and to optimize its use in combination with other drugs. Another direction is to explore its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide has been described in several studies. One such method involves the reaction of 2-phenyl-4-chloromethylpyridine with N-isopropylacrylamide in the presence of a base such as potassium carbonate. This reaction yields this compound as the final product. Other methods involve the use of different starting materials and reagents to produce the same compound.
Propriétés
IUPAC Name |
2-chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(16)15(19)18-10-12-7-8-17-14(9-12)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDPGHBFKXFEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)
![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970118.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)



![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)



![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)